1-Chloro-2,3-difluoro-5-methylbenzene
Description
Properties
IUPAC Name |
1-chloro-2,3-difluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPKEPXAOFMGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274245 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261685-47-5 | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261685-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2,3-difluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-Chloro-2,3-difluoro-5-methylbenzene with structurally similar compounds:
| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Solubility in Water | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₅ClF₂ | 162.57 | ~200 (estimated) | Low (hydrophobic) | Cl (1), F (2,3), CH₃ (5) |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 194 | Insoluble | Cl (1), NO₂ (2,4) |
| 3-Chloro-5-fluorobenzene-1,2-diamine | C₆H₅ClFN₂ | 160.57 | N/A | Soluble in organic solvents | Cl (3), F (5), NH₂ (1,2) |
| 1,5-Dichloro-3-methoxy-2-nitrobenzene | C₇H₅Cl₂NO₃ | 222.03 | N/A | Low | Cl (1,5), OCH₃ (3), NO₂ (2) |
Key Observations :
- Electron-withdrawing effects: The chlorine and fluorine substituents in this compound reduce electron density on the aromatic ring, similar to nitro groups in 1-Chloro-2,4-dinitrobenzene. However, nitro groups (NO₂) are stronger electron-withdrawing agents, leading to higher reactivity in electrophilic substitution and conjugation reactions (e.g., glutathione transferase assays) .
- Solubility : The methyl group in this compound slightly enhances lipophilicity compared to nitro- or amine-substituted analogs, favoring solubility in organic solvents over water .
- Steric effects : The methyl group at position 5 may hinder reactions at adjacent positions, unlike 1,5-Dichloro-3-methoxy-2-nitrobenzene, where methoxy and nitro groups occupy ortho positions .
Toxicity and Environmental Impact
Key Observations :
- Nitro-substituted compounds (e.g., 1-Chloro-2,4-dinitrobenzene) exhibit significantly higher toxicity (e.g., rat oral LD₅₀ = 1070 mg/kg) and environmental risks compared to non-nitro analogs due to their reactivity and persistence .
- Fluorine substituents : While fluorine generally reduces metabolic degradation, its presence in this compound may mitigate bioaccumulation compared to fully chlorinated analogs.
Preparation Methods
Direct Fluorination of Polychlorinated Precursors
A widely reported strategy involves halogen exchange reactions on polychlorinated toluene derivatives. For example, 1,2,3-trichloro-5-methylbenzene can undergo selective fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO). This method mirrors the approach described in CN101245020B, where fluorination of 2,3-dichloronitrobenzene at 170–175°C yielded 81% 3-chloro-2-fluoronitrobenzene.
Key Reaction Parameters:
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Solvent: DMSO enhances fluoride ion nucleophilicity and stabilizes transition states.
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Temperature: Optimal yields are achieved between 170–175°C, as lower temperatures (e.g., 160–165°C) reduce conversion to 69.7%, while higher temperatures (190–195°C) promote side reactions.
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Stoichiometry: A 1.2:1 molar ratio of KF to substrate ensures complete substitution without excessive reagent waste.
Hypothetical Pathway for 1-Chloro-2,3-difluoro-5-methylbenzene:
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Substrate: 1,2,3-Trichloro-5-methylbenzene
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Reagents: KF (1.2 equiv), DMSO
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Conditions: 170–175°C, 8–12 hours
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Outcome: Sequential substitution of Cl at positions 2 and 3 with F, yielding the target compound.
Challenges:
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Regioselectivity must favor fluorination at positions 2 and 3 while retaining Cl at position 1.
-
Competing side reactions, such as over-fluorination or ring degradation, necessitate strict temperature control.
Directed Metallation and Electrophilic Fluorination
Lithiation-Fluorination Sequences
Directed ortho-metallation (DoM) enables precise functionalization of aryl rings. Starting from 1-chloro-5-methylbenzene, a strong base like n-butyllithium (n-BuLi) deprotonates positions ortho to the electron-withdrawing chlorine atom. Subsequent quenching with electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), introduces fluorine substituents.
Experimental Support:
In a related synthesis, 1,3-difluoro-5-methylbenzene underwent lithiation at -5°C with n-BuLi, followed by formylation with DMF to yield 2,6-difluoro-4-methylbenzaldehyde in 90% yield. Adapting this protocol:
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Substrate: 1-Chloro-5-methylbenzene
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Base: n-BuLi (2.5 M in hexane, 1.5 equiv)
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Electrophile: NFSI (2.0 equiv)
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Conditions: Anhydrous tetrahydrofuran (THF), -78°C to room temperature (RT)
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Outcome: Sequential fluorination at positions 2 and 3.
Optimization Considerations:
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Temperature: Low temperatures (-78°C) minimize side reactions during metallation.
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Order of Addition: Stepwise fluorination (first at position 2, then position 3) may improve regiocontrol.
Diazotization and Schiemann Reaction
Diazonium Salt Fluorination
The Schiemann reaction converts aromatic amines to fluorinated derivatives via diazonium tetrafluoroborate intermediates. For this compound, this approach requires an aniline precursor with existing chlorine and methyl groups.
Synthetic Route:
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Substrate: 2,3-Difluoro-5-methylaniline
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Diazotization: Treatment with NaNO₂ and HCl at -5°C forms the diazonium salt.
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Fluoroboric Acid Addition: Reaction with HBF₄ yields the diazonium tetrafluoroborate.
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Thermolysis: Heating to 180–220°C liberates nitrogen gas, producing this compound.
Patent Data:
In CN101245020B, thermolysis of 3-chloro-2-fluoroaniline-derived diazonium salts at 180–220°C provided 2,3-difluorochlorobenzene in 78.5% yield. Scaling this method requires careful handling of explosive diazonium intermediates.
Multi-Step Functionalization of Methyl-Substituted Arenes
Chlorination-Fluorination Tandem Reactions
Starting from 3,5-dimethylbenzene derivatives, sequential halogenation introduces chlorine and fluorine atoms. For example:
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Nitration: Introduce a nitro group para to the methyl group for subsequent reduction and diazotization.
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Reduction: Convert nitro to amine using hydrogenation (Raney Ni, H₂) or iron powder.
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Chlorination: Electrophilic chlorination at position 1 using Cl₂/FeCl₃.
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Fluorination: Apply halogen exchange or Schiemann reaction to install fluorines.
Case Study:
A patent synthesis of 1-chloro-3-methoxy-5-methylbenzene (CN113511960A) employed nucleophilic substitution of 1-chloro-3-halogenated toluene with sodium methoxide. While targeting methoxy substitution, analogous conditions with KF could hypothetically yield fluorinated products.
Comparative Analysis of Methods
Key Findings:
-
Halogen Exchange offers the best balance of yield and scalability but requires high-temperature conditions.
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Directed Metallation provides superior regiocontrol but relies on expensive reagents.
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Schiemann Reaction is limited by safety concerns but achieves high purity.
Q & A
Q. What are the established synthetic routes for 1-Chloro-2,3-difluoro-5-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and functional group interconversion. A common approach is selective fluorination followed by chlorination. For example:
- Step 1: Start with a methyl-substituted benzene derivative.
- Step 2: Introduce fluorine atoms via halogen exchange using KF or fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
- Step 3: Chlorination at the desired position using Cl₂ or SO₂Cl₂, with temperature control (-5°C to 25°C) to minimize side reactions .
- Step 4: Purification via column chromatography or fractional distillation.
Key Variables:
| Variable | Impact on Yield | Reference |
|---|---|---|
| Temperature | Lower temps (-5°C) reduce polychlorination | |
| Catalyst | Lewis acids (e.g., AlCl₃) improve regioselectivity | |
| Solvent | Anhydrous ether or THF stabilizes intermediates |
Q. How do substituents (Cl, F, CH₃) direct electrophilic substitution in this compound?
Methodological Answer: The electronic effects of substituents dictate regiochemistry:
- Fluorine (strongly electron-withdrawing, -I/+M): Directs electrophiles to meta positions relative to itself.
- Chlorine (-I/-M): Competes with fluorine, favoring para substitution if steric effects are minimized.
- Methyl group (+I/+M): Activates ortho/para positions but is sterically hindered at ortho due to adjacent halogens.
Experimental Validation:
- Nitration studies show predominant substitution at C-4 (relative to CH₃) due to fluorine’s dominance .
- Computational modeling (DFT) can predict reactivity patterns by analyzing partial charges .
Advanced Research Questions
Q. How can conflicting NMR data on halogenated derivatives be resolved?
Methodological Answer: Contradictions in chemical shift assignments often arise from solvent effects or isotopic impurities. To resolve discrepancies:
- Step 1: Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Step 2: Use 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity.
- Step 3: Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
Case Study:
In this compound, the methyl group’s resonance at δ 2.3 ppm (CDCl₃) shifts to δ 2.5 ppm in DMSO-d₆ due to hydrogen bonding .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer: Regioselectivity in Suzuki or Ullmann couplings depends on:
- Catalyst Design: Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at less-hindered positions .
- Substrate Pre-activation: Convert the chloro group to a more reactive iodide via Finkelstein reaction.
- Temperature Control: Lower temps (50°C) reduce side reactions in Stille couplings .
Example Reaction:
Coupling at the chloro position (vs. fluoro) is achieved using Pd(OAc)₂ and PPh₃ in DMF at 80°C, yielding >85% regioselectivity .
Q. How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Step 1: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., cytochrome P450) .
- Step 2: Use QSAR models to correlate substituent effects (Cl/F ratio) with antimicrobial activity .
- Step 3: Validate predictions via in vitro assays (e.g., MIC testing against S. aureus).
Data Interpretation:
Derivatives with electron-withdrawing groups show higher DNA gyrase inhibition (IC₅₀ = 12 µM) due to enhanced electrophilicity .
Q. What analytical techniques differentiate polymorphs of halogenated aromatic compounds?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic).
- DSC/TGA: Identifies thermal stability variations (melting points ± 5°C).
- Solid-State NMR: Detects conformational polymorphism via ¹⁹F chemical shifts .
Case Study:
this compound exhibits two polymorphs with distinct melting points (mp 56°C vs. 62°C) due to CH₃ rotational freedom .
Data Contradiction Analysis
Conflict: Reported yields for fluorination range from 60% (ambient temp) to 85% (-5°C).
Resolution: Low temperatures reduce decomposition of intermediates, as shown in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
